Lipophilicity Advantage
N-(4-Chloro-3-hydroxyphenyl)acetamide exhibits a calculated LogP of 2.08, representing a substantial increase in lipophilicity compared to its non-chlorinated parent compound paracetamol (LogP = 0.34–0.91) . This 1.2–1.7 log unit increase corresponds to approximately 15–50× greater partitioning into octanol, predicting enhanced passive membrane permeability. Notably, its LogP is nearly identical to that of the non-hydroxylated analog 4-chloroacetanilide (LogP = 2.05–2.37) [1], indicating that the chlorine atom is the primary driver of lipophilicity while the hydroxyl group modulates hydrogen-bonding capacity without significantly altering LogP.
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 2.08 (calculated) |
| Comparator Or Baseline | Paracetamol: LogP = 0.34–0.91; 4-Chloroacetanilide: LogP = 2.05–2.37 |
| Quantified Difference | LogP increase of 1.17–1.74 units vs. paracetamol; ΔLogP ≤ 0.03 vs. 4-chloroacetanilide |
| Conditions | Calculated LogP values from ChemSrc and Molbase databases; consistent across multiple prediction algorithms |
Why This Matters
For medicinal chemistry programs optimizing blood-brain barrier penetration or cellular uptake, the 15–50× higher lipophilicity vs. paracetamol makes this compound a preferred scaffold for CNS-targeted SAR exploration, while retaining hydroxyl-mediated target interactions absent in 4-chloroacetanilide.
- [1] Molbase. 4-Chloroacetanilide. CAS 539-03-7. LogP: 2.3714; PSA: 29.1. [Online] Available at: https://qiye.molbase.cn/539-03-7.html View Source
